molecular formula C11H15ClN2O3 B11857231 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

Cat. No.: B11857231
M. Wt: 258.70 g/mol
InChI Key: NEOIBPJQMAMIOC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol It is a derivative of nicotinic acid, featuring a piperidine ring attached to the nicotinic acid moiety via an ether linkage

Preparation Methods

The synthesis of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride typically involves the reaction of nicotinic acid derivatives with piperidine under specific conditions. One common method involves the use of a base to deprotonate the nicotinic acid, followed by the addition of piperidine to form the ether linkage. The reaction is then quenched with hydrochloric acid to yield the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride can be compared with other similar compounds, such as:

    2-(Piperidin-4-yloxy)nicotinamide hydrochloride: This compound has a similar structure but features an amide group instead of a carboxylic acid.

    2-Chloro-N-(2-morpholinoethyl)nicotinamide hydrochloride:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H

InChI Key

NEOIBPJQMAMIOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl

Origin of Product

United States

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